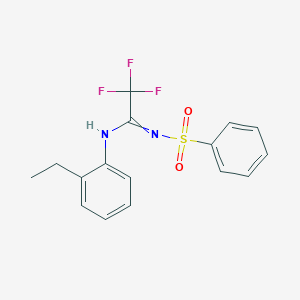
N'-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide, commonly referred to as BTE, is a chemical compound that has gained significant attention in scientific research. BTE is a trifluoroethyl derivative of benzenesulfonamide, which has been shown to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of BTE is not fully understood. However, it has been suggested that BTE may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. BTE has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
BTE has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BTE has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, BTE has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BTE in lab experiments is its versatility. BTE can be used in a variety of assays and experiments to study its potential therapeutic effects. However, one limitation of using BTE is its solubility. BTE has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of BTE. One area of research is the development of BTE as a therapeutic agent for neurodegenerative diseases. Another area of research is the study of BTE as a modulator of the immune system in autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTE and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of BTE involves the reaction between 2-ethylbenzenesulfonyl chloride and 2,2,2-trifluoroethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BTE.
Wissenschaftliche Forschungsanwendungen
BTE has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BTE has also been studied for its potential as a treatment for neurodegenerative diseases and as a modulator of the immune system.
Eigenschaften
Molekularformel |
C16H15F3N2O2S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N//'-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O2S/c1-2-12-8-6-7-11-14(12)20-15(16(17,18)19)21-24(22,23)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,20,21) |
InChI-Schlüssel |
RNOKSUMZYXFGKO-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES |
CCC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



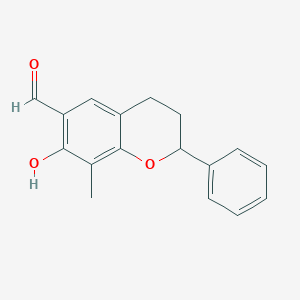
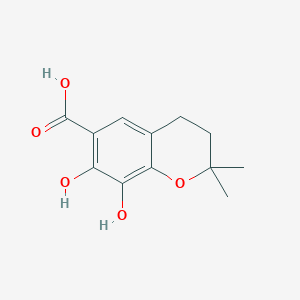
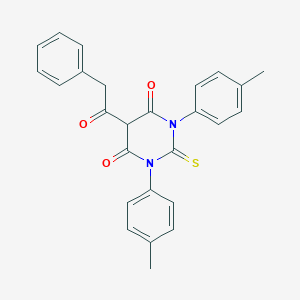
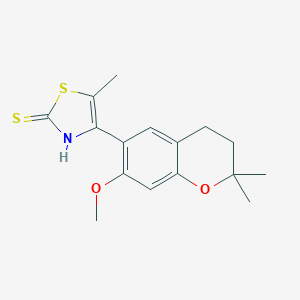
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
